molecular formula C13H11N3S B1389287 N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 638211-90-2

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1389287
CAS No.: 638211-90-2
M. Wt: 241.31 g/mol
InChI Key: MNMLDERTJCOFJS-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminopyridine with benzothiazole derivatives. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit mitogen-activated protein kinase 14, leading to various downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • N-(pyridin-2-yl)imidates

Uniqueness

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its specific structural combination of a benzothiazole ring and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMLDERTJCOFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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